N-{[4-(morpholin-4-yl)thian-4-yl]methyl}naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-[(4-morpholin-4-ylthian-4-yl)methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c24-20(19-7-3-5-17-4-1-2-6-18(17)19)22-16-21(8-14-26-15-9-21)23-10-12-25-13-11-23/h1-7H,8-16H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMPPAYKNWQUAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C2=CC=CC3=CC=CC=C32)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(morpholin-4-yl)thian-4-yl]methyl}naphthalene-1-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, morpholine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(morpholin-4-yl)thian-4-yl]methyl}naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine or thian rings can be replaced or modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional functional groups, while reduction can lead to the formation of more saturated compounds.
Scientific Research Applications
N-{[4-(morpholin-4-yl)thian-4-yl]methyl}naphthalene-1-carboxamide is a complex organic compound that is categorized as a carboxamide and amide derivative because of the carboxamide functional group. It features a naphthalene core, functionalized with both a morpholine and a thian group, which improves its chemical properties and biological activity. Due to its structure, this compound is a candidate for drug development and other scientific fields.
Scientific Research Applications
this compound has uses in scientific research, such as:
- Drug Design and Development The compound is synthesized for research purposes, especially in studies related to drug design and the development of new therapeutic agents.
- Building Blocks It can be used as a building block for synthesizing complex molecules.
- Biochemical Probe N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide is investigated as a biochemical probe.
- Therapeutic Potential It is explored for its therapeutic potential in treating various diseases.
Reactions
this compound can undergo different chemical reactions. These reactions showcase the compound's versatility in synthetic organic chemistry. Types of reactions and reagents include:
- Oxidation The thiophene ring can be oxidized to form sulfoxides or sulfones using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
- Reduction The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution The morpholine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols under basic conditions.
Mechanism of Action
The mechanism of action of N-{[4-(morpholin-4-yl)thian-4-yl]methyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets within cells. It may bind to proteins or enzymes, altering their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-{[4-(2-Hydroxyethoxy)thian-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide (CAS 2309571-65-9)
- Molecular Formula: C₁₉H₂₇NO₄S
- Key Features : Replaces the morpholine group with a 2-hydroxyethoxy substituent on the thian ring. The cyclopropane-carboxamide group introduces steric constraints absent in the target compound.
- Implications: The hydroxyethoxy group may enhance solubility compared to the morpholine-containing analog but reduce hydrogen-bonding donor capacity .
(E)-N-{[4-(2-Hydroxyethoxy)thian-4-yl]methyl}-2-phenylethene-1-sulfonamide (CAS 2380195-56-0)
- Molecular Formula: C₁₆H₂₃NO₄S₂
- Key Features : Incorporates a sulfonamide group and a styrenyl moiety instead of naphthalene. The sulfonamide increases acidity (pKa ~1–2) compared to the carboxamide group (pKa ~3–4), altering binding interactions .
| Compound | Molecular Formula | Key Functional Groups | Hydrogen-Bonding Capacity | Molecular Weight |
|---|---|---|---|---|
| Target compound | C₂₁H₂₄N₂O₂S | Morpholine, thian, carboxamide | High (amide N–H, morpholine O) | 376.5 g/mol |
| CAS 2309571-65-9 | C₁₉H₂₇NO₄S | Hydroxyethoxy, cyclopropane-carboxamide | Moderate (amide N–H, hydroxyl) | 365.5 g/mol |
| CAS 2380195-56-0 | C₁₆H₂₃NO₄S₂ | Sulfonamide, styrenyl | High (sulfonamide S=O, hydroxyl) | 357.5 g/mol |
Naphthalene Carboxamide Derivatives
4-(Naphthalene-2-carboxamido)pyridin-1-ium thiocyanate–N-(pyridin-4-yl)naphthalene-2-carboxamide
- Structural Features : Combines naphthalene-2-carboxamide with a pyridinium thiocyanate group. The protonated pyridine facilitates ionic interactions, unlike the neutral morpholine-thian system in the target compound.
(E)-N-[(E)-3-(4-Nitrophenyl)allylidene]naphthalen-1-amine
- Bioactivity : Demonstrates antimicrobial properties, attributed to the nitro group and conjugated π-system. The absence of a carboxamide or morpholine limits direct comparison but highlights naphthalene’s role in bioactive scaffolds .
Bioactive Morpholine-Containing Compounds
TLR7-9 Antagonists (e.g., Roche Patent Derivatives)
- Structure: Incorporate morpholine and thian motifs within quinoline-based frameworks.
- Activity: Potent TLR7-9 antagonists for systemic lupus erythematosus (SLE). The target compound’s morpholine-thian unit may similarly modulate TLR signaling but lacks the quinoline scaffold’s planar aromaticity .
5-(Dimethylamino)-N-{4-[2-{4-[4-(1-naphthyl)piperazin-1-yl]butyl}-1,3-dioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-7a(5H)-yl]butyl}naphthalene-1-sulfonamide (CAS 1229035-78-2)
- Complexity: Combines naphthalene sulfonamide with piperazine and imidazolidinone groups. The sulfonamide and extended alkyl chain enhance solubility and target affinity compared to the simpler carboxamide linker in the target compound .
Aromatic Stacking and Crystallographic Comparisons
1-[3-(Naphthalen-1-yl)phenyl]naphthalene
- However, the absence of heterocycles limits functional versatility .
Key Research Findings and Implications
Hydrogen-Bonding vs.
Structural simplification (removing quinoline) may reduce off-target effects .
Crystallographic Behavior : π-π stacking distances (~3.5–3.6 Å) align with naphthalene derivatives in and , indicating predictable solid-state behavior for formulation studies .
Biological Activity
N-{[4-(morpholin-4-yl)thian-4-yl]methyl}naphthalene-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article will explore the biological activity of this compound, including its mechanisms of action, relevant research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a naphthalene core, functionalized with a morpholine ring and a thian group. This unique structure enhances its chemical properties and biological activity. The molecular formula is , with a molecular weight of 406.6 g/mol. The presence of the carboxamide functional group classifies it as an amide derivative, which is significant for its reactivity and interactions in biological systems.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors involved in various cellular processes. Preliminary studies suggest that it may function as an apoptosis inducer, similar to other naphthalene derivatives, by activating caspase pathways and inhibiting tubulin polymerization .
Anticancer Activity
Recent research has indicated that compounds related to naphthalene structures exhibit significant anticancer properties. For instance, studies have shown that naphthalene derivatives can induce apoptosis in cancer cell lines such as T47D and HCT116, with effective concentrations (EC50) reported in the nanomolar range (37–49 nM) . The mechanism often involves cell cycle arrest followed by apoptosis, highlighting the potential of this compound in cancer therapy.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | EC50 (nM) | Mechanism |
|---|---|---|---|
| 2a | T47D | 37 | Apoptosis induction |
| 2a | HCT116 | 49 | Cell cycle arrest |
| This compound | TBD | TBD | TBD |
Inhibition of Enzymatic Activity
The compound's structural features suggest potential interactions with various biological targets. It may inhibit specific enzymes involved in metabolic pathways or signal transduction, although detailed studies are still needed to elucidate these interactions.
Case Studies
A notable case study involved the synthesis and evaluation of related naphthalene derivatives for their anticancer activities. The findings suggested that modifications to the naphthalene core significantly influenced the potency and selectivity against different cancer cell lines. These studies provide a framework for further exploring this compound's therapeutic potential.
Q & A
Q. What are the recommended synthetic routes for N-{[4-(morpholin-4-yl)thian-4-yl]methyl}naphthalene-1-carboxamide, and what methodological considerations are critical?
Answer: The synthesis involves coupling naphthalene-1-carboxylic acid derivatives with a morpholine-thiane moiety. Key steps include:
- Activation of the carboxyl group : Use coupling agents like EDCl/HOBt or DCC to form an active ester intermediate.
- Nucleophilic substitution : React the activated naphthalene-1-carboxylic acid with 4-(morpholin-4-yl)thiane-4-methanamine under inert atmosphere (N₂/Ar) in anhydrous DMF or THF.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures.
Critical considerations : Moisture sensitivity of intermediates, stereochemical outcomes due to the thiane ring conformation, and monitoring via TLC (Rf ~0.3–0.5 in 1:1 ethyl acetate/hexane) .
Q. Which analytical techniques are most effective for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm connectivity, with attention to morpholine protons (δ ~3.5–3.7 ppm) and thiane methylene protons (δ ~2.8–3.2 ppm).
- X-ray crystallography : For absolute configuration determination, use SHELX programs (e.g., SHELXL for refinement). Data collection at low temperatures (e.g., 123 K) minimizes thermal motion artifacts .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular ion peaks (e.g., [M+H]⁺ via ESI+) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Toxicological precautions : While direct data are limited, structural analogs (e.g., naphthalene derivatives) show potential respiratory and hepatic toxicity. Use fume hoods, PPE (gloves, lab coats), and avoid dermal exposure .
- Waste disposal : Classify as hazardous organic waste; incinerate in approved facilities.
- Emergency measures : In case of exposure, rinse skin/eyes with water for 15 minutes and consult occupational health services .
Q. How can solubility challenges be addressed during in vitro assays?
Answer:
- Solvent systems : Start with DMSO for stock solutions (10–50 mM). For aqueous dilution, use co-solvents like PEG-400 or cyclodextrins to prevent precipitation .
- Dynamic light scattering (DLS) : Monitor aggregation in PBS or cell culture media. Adjust pH (6.5–7.4) to enhance stability.
- Surfactants : Add 0.01% Tween-80 for colloidal dispersion in biological buffers .
Advanced Research Questions
Q. What experimental design challenges arise in optimizing the synthesis of this compound?
Answer:
- Steric hindrance : The bulky thiane-morpholine group may slow coupling reactions. Mitigate by using excess coupling agents (1.5–2 eq) and elevated temperatures (40–50°C).
- Byproduct formation : Monitor for N-acylurea side products (via LC-MS) and optimize reaction times (<24 hr).
- Scalability : Transition from batch to flow chemistry for improved yield consistency, leveraging automated pressure-regulated systems .
Q. How can contradictions between computational docking predictions and experimental binding data be resolved?
Answer:
- Force field validation : Cross-check docking results (e.g., AutoDock Vina, Glide) with AMBER or CHARMM force fields. Adjust partial charges for the morpholine-thiane moiety using DFT calculations (B3LYP/6-31G*).
- Crystallographic validation : Compare predicted binding poses with X-ray structures of analogous complexes (e.g., morpholine-containing inhibitors).
- Experimental replicates : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinities (KD) across multiple trials .
Q. What crystallographic challenges are anticipated, and how can they be addressed?
Answer:
- Twinning : Common in morpholine-containing crystals. Use SHELXL’s TWIN/BASF commands for refinement and select higher-symmetry space groups (e.g., P2₁/c) .
- Disorder : The thiane ring may exhibit rotational disorder. Apply restraints (SIMU/DELU) and collect high-resolution data (d < 0.8 Å).
- Thermal motion : Collect data at 100 K and model anisotropic displacement parameters for non-H atoms .
Q. What strategies are recommended for evaluating the compound’s biological activity in complex matrices?
Answer:
- Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactors. Monitor degradation via LC-MS/MS and calculate t₁/₂.
- Off-target screening : Perform kinase profiling (e.g., Eurofins KinaseScan) or GPCR panels to assess selectivity.
- In vivo pharmacokinetics : Administer IV/PO doses in rodent models and quantify plasma levels using validated UPLC-MS methods. Adjust formulations (e.g., lipid nanoparticles) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
